5-甲酰基-2-甲氧基苯甲酸苯酯

描述

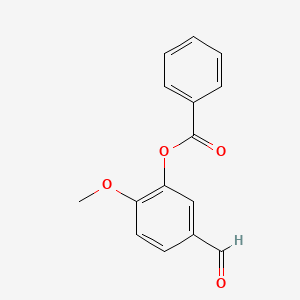

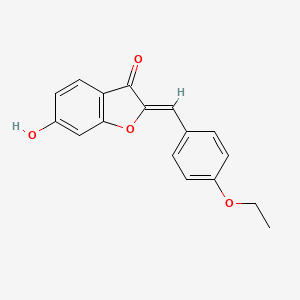

5-Formyl-2-methoxyphenyl benzoate is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules. It is particularly significant in the production of bisbibenzyls, a class of natural products known for their diverse biological activities. The compound features a formyl group and a methoxy group attached to a phenyl ring, which is further esterified with benzoic acid.

Synthesis Analysis

The synthesis of 5-Formyl-2-methoxyphenyl benzoate involves a condensation reaction starting from methyl 4-bromobenzoate and iso-vanilline. The optimization of reaction conditions, such as the choice of catalyst and condensing agents, is crucial for achieving high yields. Cupric oxide has been identified as an effective catalyst, while a combination of calcium carbonate and potassium carbonate serves as the best condensing agent. The optimal material ratio for the reactants and catalysts has been established, and the reaction time is approximately 16 hours to complete the synthesis .

Molecular Structure Analysis

Although the provided data does not include direct information about the molecular structure of 5-Formyl-2-methoxyphenyl benzoate, related compounds have been characterized using techniques such as Fourier-transform infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray powder diffraction. For instance, a solvated organic compound with a similar structure was found to have a triclinic geometry with specific unit cell parameters . These techniques are essential for confirming the structure of synthesized compounds, including 5-Formyl-2-methoxyphenyl benzoate.

Chemical Reactions Analysis

The formyl group in 5-Formyl-2-methoxyphenyl benzoate is a reactive functional group that can participate in various chemical reactions, such as the formation of Schiff bases or undergoing reduction. The methoxy group can also influence the reactivity of the compound, although specific reactions involving 5-Formyl-2-methoxyphenyl benzoate are not detailed in the provided data.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Formyl-2-methoxyphenyl benzoate, such as melting point, boiling point, solubility, and stability, are important for its handling and application in chemical synthesis. While the provided data does not include these details, such properties can typically be inferred from the functional groups present in the molecule and can be determined experimentally through various analytical techniques.

科学研究应用

合成和化学性质

- 有机化学合成: 5-甲酰基-2-甲氧基苯甲酸苯酯被用作合成双联苯的中间体,双联苯是一系列具有多种生物活性的天然产物。在一项研究中,该化合物由 4-溴苯甲酸甲酯和香草醛异构体使用缩合反应合成,突出了其在有机合成过程中的重要性 (娄红翔, 2012).

材料科学应用

- 发光的光物理性质: 在对某些化合物的发光性质进行的研究中,有人指出,引入甲氧基,类似于 5-甲酰基-2-甲氧基苯甲酸苯酯中的甲氧基,可以显着影响这些材料的发光性质,表明在材料科学和工程学中具有潜在应用 (Soyeon Kim 等人, 2021).

生物和医学研究

- 抑制微管蛋白聚合: 一项研究发现,甲氧基取代的化合物,如 5-甲酰基-2-甲氧基苯甲酸苯酯,会抑制微管蛋白聚合,这是细胞分裂中的一个关键过程。这表明在癌症研究和治疗中具有潜在应用,因为微管蛋白抑制剂是一类可以破坏癌细胞中细胞分裂的化合物 (R. Gastpar 等人, 1998).

属性

IUPAC Name |

(5-formyl-2-methoxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-13-8-7-11(10-16)9-14(13)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJVLEKYAOMQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359313 | |

| Record name | 5-formyl-2-methoxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Formyl-2-methoxyphenyl benzoate | |

CAS RN |

53440-24-7 | |

| Record name | 5-formyl-2-methoxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)

![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)